

Evonimine: A Deep Dive into its Chemical Architecture and Biological Activities

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Compound of Interest

Compound Name: *Evonimine*

Cat. No.: *B1243769*

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Introduction

Evonimine is a complex sesquiterpenoid alkaloid first isolated from the root bark of *Tripterygium wilfordii*, a plant with a long history in traditional Chinese medicine.^[1] It belongs to the dihydro-agarofuran class of natural products and has garnered significant interest within the scientific community for its potent biological activities, including insecticidal and immunosuppressive properties. This technical guide provides a comprehensive overview of the chemical structure of **Evonimine**, alongside a compilation of its quantitative biological data and detailed experimental protocols for its study.

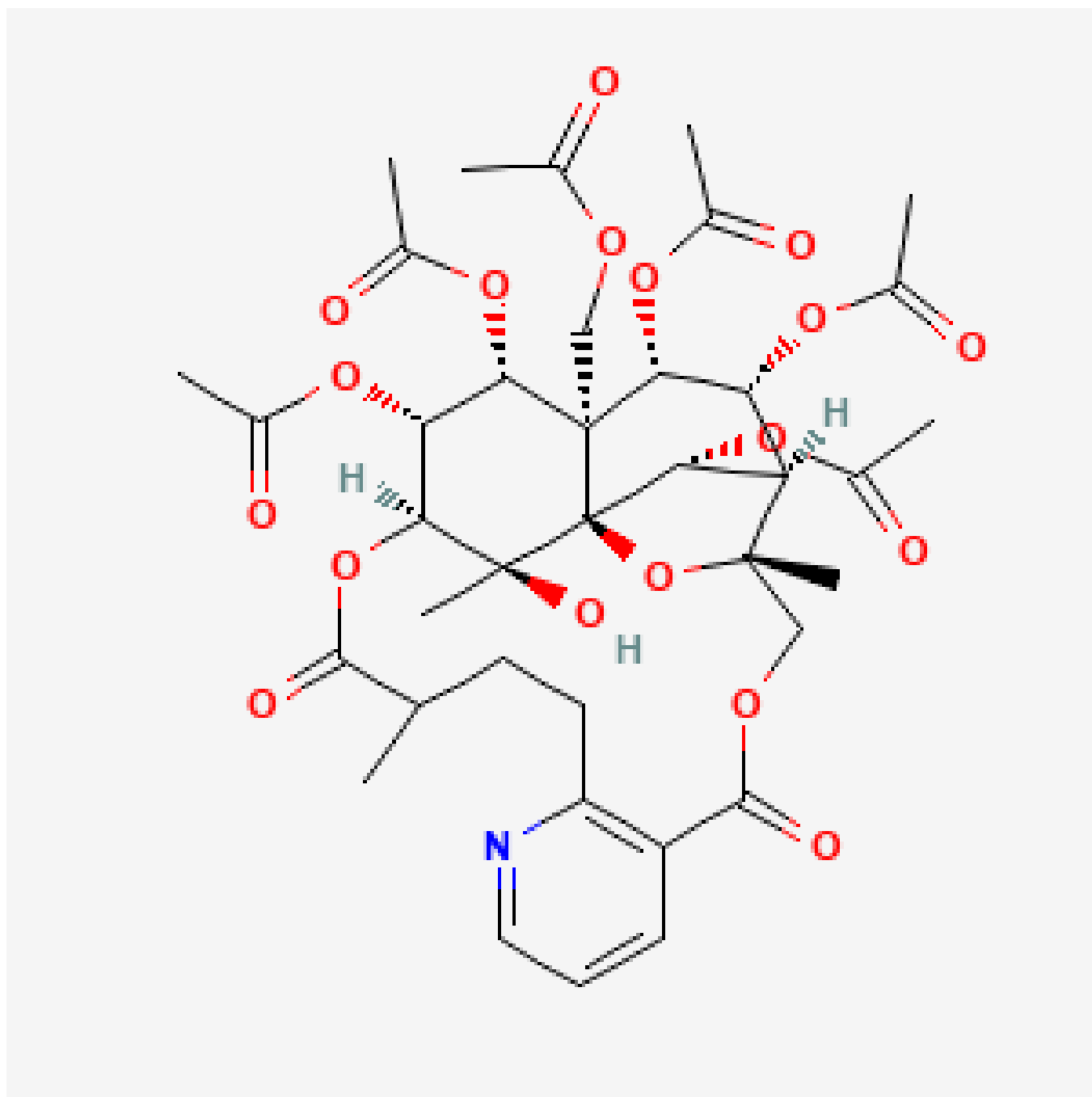
Chemical Structure and Properties

Evonimine, also known as Euonine, is a macrolide alkaloid characterized by a highly oxygenated and stereochemically complex structure. Its chemical identity is confirmed by the following identifiers:

- Molecular Formula: $C_{38}H_{47}NO_{18}$
- Molecular Weight: 805.78 g/mol
- CAS Number: 41758-69-4

The core of the molecule is a dihydro-agarofuran sesquiterpene skeleton, which is esterified with several acetyl and other organic acid moieties. A defining feature is the presence of a pyridine ring incorporated into a macrocyclic ester bridge.

2D Chemical Structure of **Evonimine** (Euonine)



Caption: 2D chemical structure of **Evonimine** (Euonine).

Physicochemical Properties

A summary of the key physicochemical properties of **Evonimine** is presented in the table below.

Property	Value	Reference
Melting Point	148-153 °C	--INVALID-LINK--
LogP	0.86260	--INVALID-LINK--
PSA (Polar Surface Area)	252.75 Å²	--INVALID-LINK--

Biological Activity

Evonimine has demonstrated significant biological effects, most notably its insecticidal and immunosuppressive activities.

Insecticidal Activity

Evonimine exhibits potent antifeedant properties against certain insect species. Quantitative data from a study on the larvae of the oriental armyworm, *Mythimna separata*, is summarized below.

Bioassay	Test Organism	Parameter	Value	Reference
Antifeedant Activity	<i>Mythimna separata</i> (3rd instar larvae)	EC ₅₀ (24h)	0.02 mM	[1]

Immunosuppressive and Anti-inflammatory Activity

While the extracts of *Tripterygium wilfordii* are well-known for their immunosuppressive and anti-inflammatory effects, specific quantitative data for purified **Evonimine** is an active area of research. It is hypothesized that **Evonimine** contributes to the overall immunosuppressive profile of the plant extract, potentially through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade. Further research is required to determine the specific IC₅₀

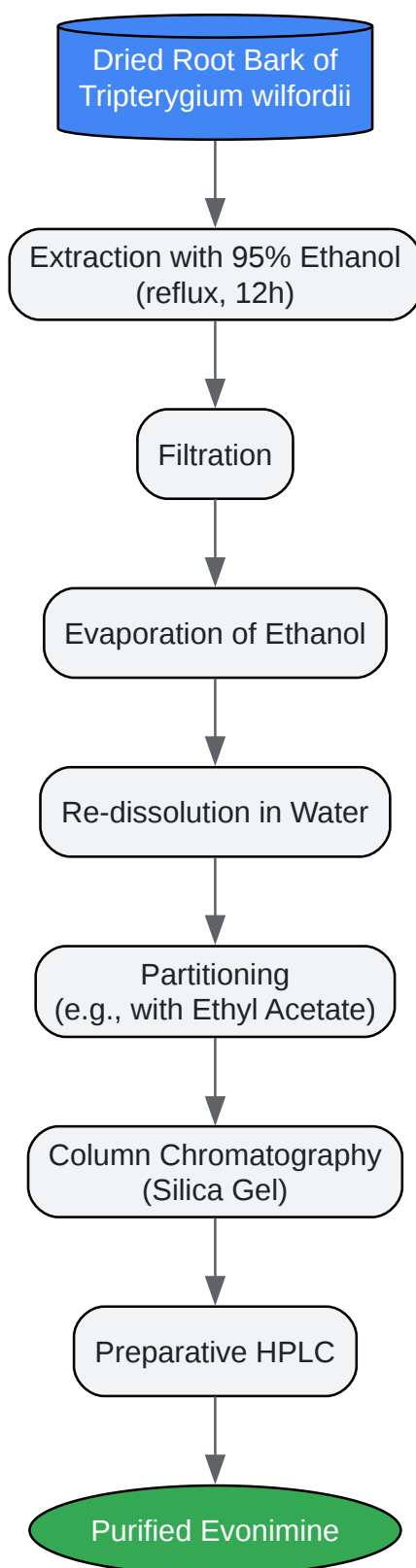
values of **Evonimine** on various immune cell functions, such as lymphocyte proliferation and cytokine production.

Experimental Protocols

Isolation of **Evonimine** from *Tripterygium wilfordii*

The following protocol is a generalized procedure for the isolation of **Evonimine**, based on established methods for extracting alkaloids from *Tripterygium wilfordii*.

Workflow for the Isolation of **Evonimine**



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Caption: A generalized workflow for the isolation of **Evonimine**.

- **Extraction:** The air-dried and powdered root bark of *Tripterygium wilfordii* is refluxed with 95% ethanol for an extended period (e.g., 12 hours) to extract the crude alkaloids and other secondary metabolites.^[2]
- **Filtration and Concentration:** The ethanolic extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. **Evonimine**, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
- **Chromatographic Purification:** The ethyl acetate fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
- **High-Performance Liquid Chromatography (HPLC):** Fractions containing **Evonimine** are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield the pure compound.

Spectroscopic Characterization

The structure of **Evonimine** is elucidated and confirmed using a combination of spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the relative stereochemistry.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of **Evonimine**. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

In Vitro Biological Assays

Lymphocyte Proliferation Assay (General Protocol)

This assay is used to assess the effect of **Evonimine** on the proliferation of lymphocytes, a key indicator of its immunosuppressive potential.

- **Isolation of Peripheral Blood Mononuclear Cells (PBMCs):** PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
- **Cell Culture:** Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- **Stimulation and Treatment:** The cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies). Concurrently, the cells are treated with varying concentrations of **Evonimine**.
- **Proliferation Measurement:** After a defined incubation period (typically 48-72 hours), cell proliferation is quantified. Common methods include:
 - **[³H]-Thymidine Incorporation:** Radiolabeled thymidine is added to the culture, and its incorporation into newly synthesized DNA is measured.
 - **CFSE Staining:** Cells are labeled with a fluorescent dye (CFSE) that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
 - **MTT Assay:** The metabolic activity of proliferating cells is measured by their ability to reduce the MTT tetrazolium salt to a colored formazan product.
- **Data Analysis:** The results are expressed as the percentage of inhibition of proliferation compared to the untreated control, and the IC₅₀ value is calculated.

NF-κB Translocation Assay (General Protocol)

This assay investigates the effect of **Evonimine** on the activation of the NF-κB signaling pathway, a central mediator of inflammation.

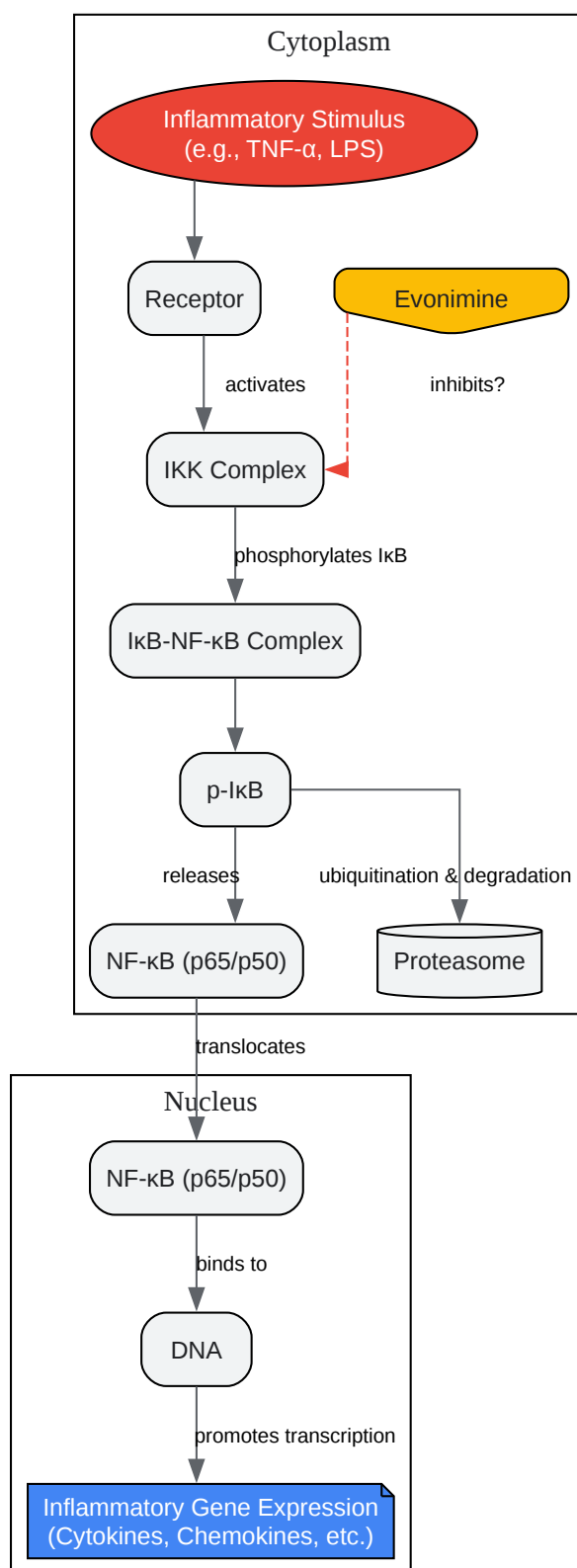
- **Cell Culture:** A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is cultured.

- **Stimulation and Treatment:** The cells are stimulated with an NF- κ B activator (e.g., tumor necrosis factor-alpha (TNF- α) or lipopolysaccharide (LPS)) in the presence or absence of **Evonimine**.
- **Cellular Fractionation:** The cytoplasmic and nuclear fractions of the cells are separated.
- **Western Blotting:** The levels of the NF- κ B p65 subunit in the cytoplasmic and nuclear fractions are determined by Western blotting using an anti-p65 antibody. A decrease in nuclear p65 in **Evonimine**-treated cells would indicate inhibition of NF- κ B translocation.
- **Immunofluorescence Microscopy:** Alternatively, cells can be fixed, permeabilized, and stained with an anti-p65 antibody. The subcellular localization of NF- κ B can then be visualized by fluorescence microscopy.

Signaling Pathway

Hypothesized Mechanism of Immunosuppressive Action via NF- κ B Inhibition

The immunosuppressive and anti-inflammatory properties of many natural products are attributed to their ability to modulate the NF- κ B signaling pathway. It is plausible that **Evonimine** exerts its effects through a similar mechanism.



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Caption: Hypothesized inhibition of the NF-κB signaling pathway by **Evonimine**.

In the canonical NF- κ B pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein I κ B. This phosphorylation targets I κ B for ubiquitination and subsequent degradation by the proteasome, releasing the NF- κ B dimer (typically p65/p50). The free NF- κ B then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. **Evonimine** may inhibit this pathway, possibly by targeting the IKK complex or other upstream signaling components, thereby preventing the release and nuclear translocation of NF- κ B.

Conclusion

Evonimine is a structurally intricate natural product with pronounced biological activities. Its complex chemical architecture presents both a challenge and an opportunity for synthetic chemists and drug discovery scientists. The quantitative data on its insecticidal activity highlight its potential as a lead compound for the development of novel bio-pesticides. Furthermore, its presumed immunosuppressive properties, likely mediated through the inhibition of key inflammatory pathways such as NF- κ B, warrant further in-depth investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the fascinating chemistry and biology of this compelling molecule.

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